molecular formula C23H44FNO2 B13770996 (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride CAS No. 68298-86-2

(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride

Cat. No.: B13770996
CAS No.: 68298-86-2
M. Wt: 385.6 g/mol
InChI Key: WQMOAMFHAPFUDC-GMFCBQQYSA-N
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Description

(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride is a complex organic compound with a unique structure that includes an oxazole ring, a long aliphatic chain, and a hydrofluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride typically involves multiple steps. The initial step often includes the formation of the oxazole ring through a cyclization reaction. This is followed by the introduction of the aliphatic chain via a substitution reaction. The final step involves the addition of the hydrofluoride group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the aliphatic chain or the oxazole ring.

    Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

(Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4,5-Dihydro-4-methyl-2-(9-octadecenyl)oxazole-4-methanol hydrofluoride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, altering their activity. The long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes. The hydrofluoride group can participate in hydrogen bonding, influencing the compound’s overall stability and reactivity.

Properties

CAS No.

68298-86-2

Molecular Formula

C23H44FNO2

Molecular Weight

385.6 g/mol

IUPAC Name

[4-methyl-2-[(Z)-octadec-9-enyl]-5H-1,3-oxazol-4-yl]methanol;hydrofluoride

InChI

InChI=1S/C23H43NO2.FH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(2,20-25)21-26-22;/h10-11,25H,3-9,12-21H2,1-2H3;1H/b11-10-;

InChI Key

WQMOAMFHAPFUDC-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC1=NC(CO1)(C)CO.F

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(C)CO.F

Origin of Product

United States

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